N-butyl-2-({[4-(morpholin-4-ylmethyl)phenyl]carbonyl}amino)benzamide
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Overview
Description
N-butyl-2-({[4-(morpholin-4-ylmethyl)phenyl]carbonyl}amino)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a morpholine ring attached to a benzamide structure, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its potential therapeutic and industrial significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-({[4-(morpholin-4-ylmethyl)phenyl]carbonyl}amino)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-({[4-(morpholin-4-ylmethyl)phenyl]carbonyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N-butyl-2-({[4-(morpholin-4-ylmethyl)phenyl]carbonyl}amino)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-butyl-2-({[4-(morpholin-4-ylmethyl)phenyl]carbonyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives, such as:
N-butylbenzamide: A simpler benzamide derivative with similar structural features.
Morpholine-containing benzamides: Compounds with a morpholine ring attached to the benzamide structure.
Uniqueness
N-butyl-2-({[4-(morpholin-4-ylmethyl)phenyl]carbonyl}amino)benzamide is unique due to its specific combination of a morpholine ring and a benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications and industrial uses.
Properties
IUPAC Name |
N-butyl-2-[[4-(morpholin-4-ylmethyl)benzoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-2-3-12-24-23(28)20-6-4-5-7-21(20)25-22(27)19-10-8-18(9-11-19)17-26-13-15-29-16-14-26/h4-11H,2-3,12-17H2,1H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOROSMRNOWZEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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